molecular formula C14H16N2O2 B4745430 N-benzyl-5-isopropyl-3-isoxazolecarboxamide

N-benzyl-5-isopropyl-3-isoxazolecarboxamide

Cat. No. B4745430
M. Wt: 244.29 g/mol
InChI Key: WZKPERQTBBMSEO-UHFFFAOYSA-N
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Description

N-benzyl-5-isopropyl-3-isoxazolecarboxamide, also known as A-84543, is a chemical compound that has been studied for its potential therapeutic properties. This compound belongs to the class of isoxazolecarboxamides and has been synthesized through various methods. The purpose of

Mechanism of Action

The mechanism of action of N-benzyl-5-isopropyl-3-isoxazolecarboxamide is not fully understood. However, it is believed to act as a selective agonist of the delta opioid receptor. This receptor is involved in the modulation of pain, mood, and reward. Activation of the delta opioid receptor by N-benzyl-5-isopropyl-3-isoxazolecarboxamide results in the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission.
Biochemical and Physiological Effects:
N-benzyl-5-isopropyl-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). It has also been shown to increase the release of the anti-inflammatory cytokine interleukin-10 (IL-10). In addition, it has been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are involved in pain and inflammation.

Advantages and Limitations for Lab Experiments

N-benzyl-5-isopropyl-3-isoxazolecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has also been shown to have good oral bioavailability and a long half-life in animal models. However, there are also some limitations. It has been shown to have low solubility in water, which can make it difficult to administer in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-benzyl-5-isopropyl-3-isoxazolecarboxamide. One direction is to further investigate its potential therapeutic properties. It has been shown to have potential for the treatment of neuropathic pain, anxiety, and depression, but more studies are needed to fully understand its efficacy and safety. Another direction is to investigate its mechanism of action. Understanding how N-benzyl-5-isopropyl-3-isoxazolecarboxamide interacts with the delta opioid receptor and other targets could lead to the development of more selective and effective drugs. Finally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-benzyl-5-isopropyl-3-isoxazolecarboxamide in humans.

Scientific Research Applications

N-benzyl-5-isopropyl-3-isoxazolecarboxamide has been studied for its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, and anti-nociceptive effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression.

properties

IUPAC Name

N-benzyl-5-propan-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10(2)13-8-12(16-18-13)14(17)15-9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKPERQTBBMSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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